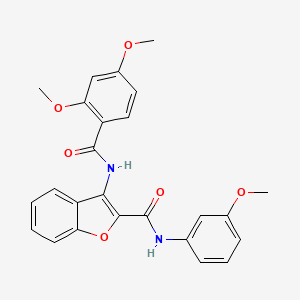
3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, also known as DMBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMBF belongs to the class of benzofuran derivatives, which have been shown to possess various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is not fully understood. However, studies have suggested that 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exerts its biological activities by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been found to possess various biochemical and physiological effects. Studies have demonstrated that 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide inhibits the activity of HDACs, which results in the upregulation of various tumor suppressor genes and the downregulation of oncogenes. 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in lab experiments is its ability to inhibit the activity of HDACs, which makes it a valuable tool for studying epigenetic regulation of gene expression. However, one of the limitations of using 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. One of the areas of interest is the development of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide, particularly its interaction with HDACs. Additionally, the potential therapeutic applications of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide in the treatment of various diseases, including cancer and inflammatory disorders, warrant further investigation.
Synthesis Methods
The synthesis of 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide involves the reaction of 3-(2,4-dimethoxybenzamido)benzoic acid with 3-methoxyaniline in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to a cyclization reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide. The overall yield of the synthesis method is around 60%.
Scientific Research Applications
3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been shown to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Studies have demonstrated that 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-(2,4-dimethoxybenzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide has been found to possess antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
3-[(2,4-dimethoxybenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-16-8-6-7-15(13-16)26-25(29)23-22(18-9-4-5-10-20(18)33-23)27-24(28)19-12-11-17(31-2)14-21(19)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYOVKAMCWVDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2957877.png)
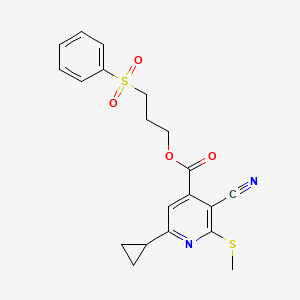
![N-[(1-Aminocyclohexyl)methyl]-2-(trifluoromethyl)thiophene-3-carboxamide;hydrochloride](/img/structure/B2957881.png)
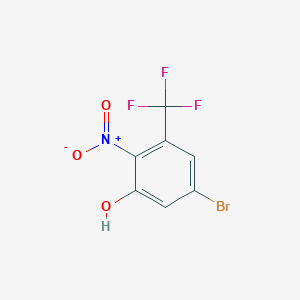
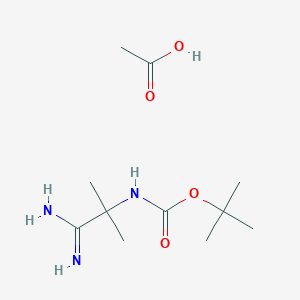
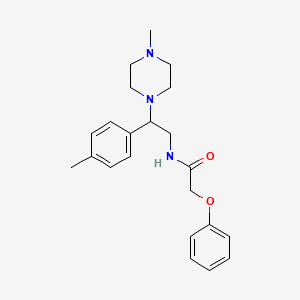
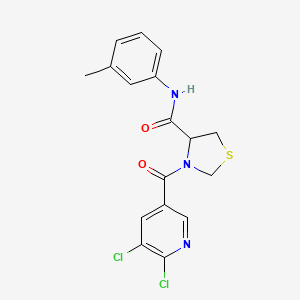
![Tert-butyl N-(5-azaspiro[3.5]nonan-7-yl)carbamate](/img/structure/B2957891.png)




![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2957897.png)
